molecular formula C5H6N2O3S B3043161 4-Hydroxypyridine-3-sulfonamide CAS No. 758699-17-1

4-Hydroxypyridine-3-sulfonamide

Cat. No. B3043161
CAS RN: 758699-17-1
M. Wt: 174.18 g/mol
InChI Key: RBJLOTUNDWHGJH-UHFFFAOYSA-N
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Description

4-Hydroxypyridine-3-sulfonamide is a compound related to Torasemide, a pyridine-3-sulfonylurea derivative, which is a high-efficiency loop diuretic . It is synthesized via simple procedures and characterized by 1H nuclear magnetic resonance (NMR), 13C NMR, and mass spectrometry .


Physical And Chemical Properties Analysis

4-Hydroxypyridine-3-sulfonamide is a solid at 20 degrees Celsius . Its molecular formula is C5H5NO4S and its molecular weight is 175.16 . It appears as a white to light yellow to green powder or crystal .

Scientific Research Applications

Safety and Hazards

4-Hydroxypyridine-3-sulfonamide may cause skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions of synthetic chemistry, including the synthesis of compounds like 4-Hydroxypyridine-3-sulfonamide, involve improving the ability of synthesis and enhancing the application of synthesis . This includes higher selectivity, higher efficiency, environmental benignity, and sustainable energy .

properties

IUPAC Name

4-oxo-1H-pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c6-11(9,10)5-3-7-2-1-4(5)8/h1-3H,(H,7,8)(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJLOTUNDWHGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxypyridine-3-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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